2-(Cyclopentylamino)benzonitrile

Descripción general

Descripción

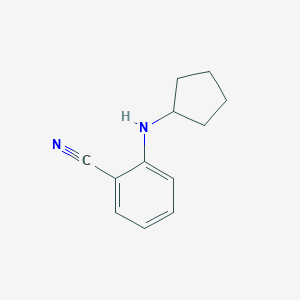

2-(Cyclopentylamino)benzonitrile is an organic compound with the molecular formula C12H14N2 It is a derivative of benzonitrile, where the amino group is substituted with a cyclopentyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with cyclopentylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a temperature of around 100°C to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclopentylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of N-substituted derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

2-(Cyclopentylamino)benzonitrile is primarily investigated for its potential therapeutic properties. Its structure allows for various modifications that can enhance biological activity. It has been explored as a precursor in drug synthesis, particularly in developing inhibitors for specific targets in cancer pathways.

2. Inhibition Studies

Research has shown that compounds similar to this compound can act as inhibitors of critical protein interactions involved in cancer progression. For example, studies have focused on the inhibition of the menin-MLL interaction, which is crucial in certain leukemia types. Compounds derived from this structure have demonstrated significant inhibitory activity, indicating a promising avenue for cancer treatment .

3. Enzyme Interaction Studies

The compound has been used to study enzyme interactions and inhibition mechanisms. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research, particularly in understanding metabolic pathways and developing enzyme inhibitors.

Case Study 1: Cancer Therapeutics

A study highlighted the synthesis of derivatives of this compound that showed potent activity against the menin-MLL interaction. These derivatives were evaluated for their half-maximal inhibitory concentration (IC50) values, demonstrating varying degrees of potency. The most effective compounds exhibited IC50 values in the low micromolar range, indicating their potential as therapeutic agents against MLL-rearranged leukemias .

Case Study 2: CD73 Inhibition

Another area of research involves the role of compounds like this compound in inhibiting CD73, an enzyme implicated in tumor immune evasion. Inhibitors targeting CD73 can enhance anti-tumor immunity by preventing adenosine accumulation, which suppresses immune responses. Compounds based on this structure have been shown to inhibit CD73 effectively, providing a basis for developing new cancer immunotherapies .

The following table summarizes the biological activity and toxicity profiles of this compound compared to other related compounds:

| Compound | CYP Inhibition | Gene Expression Modulation | Toxicity Level |

|---|---|---|---|

| This compound | Significant | Yes | Moderate |

| Other Brominated Anilines | Variable | Yes/No | Low to High |

Mecanismo De Acción

The mechanism of action of 2-(Cyclopentylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Cyclohexylamino)benzonitrile

- 2-(Cyclopropylamino)benzonitrile

- 2-(Cyclobutylamino)benzonitrile

Uniqueness

2-(Cyclopentylamino)benzonitrile is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Actividad Biológica

Overview

2-(Cyclopentylamino)benzonitrile, with the molecular formula C₁₂H₁₄N₂, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a cyclopentyl group attached to an amino group on a benzonitrile backbone, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the nucleophilic aromatic substitution reaction of 2-chlorobenzonitrile with cyclopentylamine. The reaction is generally conducted in a polar solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate, and it is heated to facilitate the reaction .

Biological Activity

Research indicates that this compound has potential biological activities, particularly in the following areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although specific mechanisms and efficacy need further investigation.

- Anticancer Activity : There are indications that this compound could interact with cancer cell pathways, potentially inhibiting tumor growth. This activity may be attributed to its structural similarity to other known anticancer agents .

The mechanism of action of this compound involves its ability to bind to specific enzymes or receptors within biological systems. This binding can modulate the activity of these targets, influencing various cellular processes. The exact pathways remain to be fully elucidated but may involve interactions with neurotransmitter systems or other cellular signaling pathways .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Cyclohexylamino)benzonitrile | C₁₂H₁₅N₂ | Cyclohexyl group offers different steric effects |

| 4-(Cyclopentylamino)benzonitrile | C₁₂H₁₄N₂ | Different position of the amino group on the ring |

| 2-(Butylamino)benzonitrile | C₁₁H₁₄N₂ | Longer alkyl chain; potential differences in bioactivity |

The cyclopentyl group in this compound may confer distinct pharmacokinetic properties compared to its analogs, influencing solubility and receptor interactions differently than other similar compounds .

Propiedades

IUPAC Name |

2-(cyclopentylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNZERYGSHXNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441368 | |

| Record name | 2-(cyclopentylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173316-38-6 | |

| Record name | 2-(Cyclopentylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173316-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(cyclopentylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.